

# Thiol-PEG4-amide-NH2 molecular weight and formula

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## Compound of Interest

Compound Name: **Thiol-PEG4-amide-NH2**

Cat. No.: **B12407010**

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## In-Depth Technical Guide to Thiol-PEG4-amide-NH2

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Thiol-PEG4-amide-NH2** is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, synthesis, and application, with a focus on its role in advanced drug development. The molecule features a terminal thiol (-SH) group and a primary amine (-NH2) group, separated by a hydrophilic 4-unit polyethylene glycol (PEG) spacer. This configuration allows for the sequential and specific conjugation of two different molecules, making it an invaluable tool for creating complex biomolecular constructs.

The thiol group offers a reactive handle for conjugation to maleimides or for attachment to gold surfaces, while the primary amine can be readily coupled to carboxylic acids or activated esters to form stable amide bonds.<sup>[1]</sup> The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, a critical factor in the design of effective therapeutics like PROTACs.<sup>[2]</sup>

### Core Molecular Data

The fundamental properties of **Thiol-PEG4-amide-NH2** are summarized in the table below, providing a quick reference for researchers.

Property	Value	Reference(s)
Molecular Formula	C11H24N2O5S	[3]
Molecular Weight	296.38 g/mol	[3]
Appearance	White to off-white solid or viscous liquid	[1]
Solubility	Soluble in water, DMSO, DMF, and most organic solvents	
Storage Conditions	Store at -20°C, desiccated and protected from light	

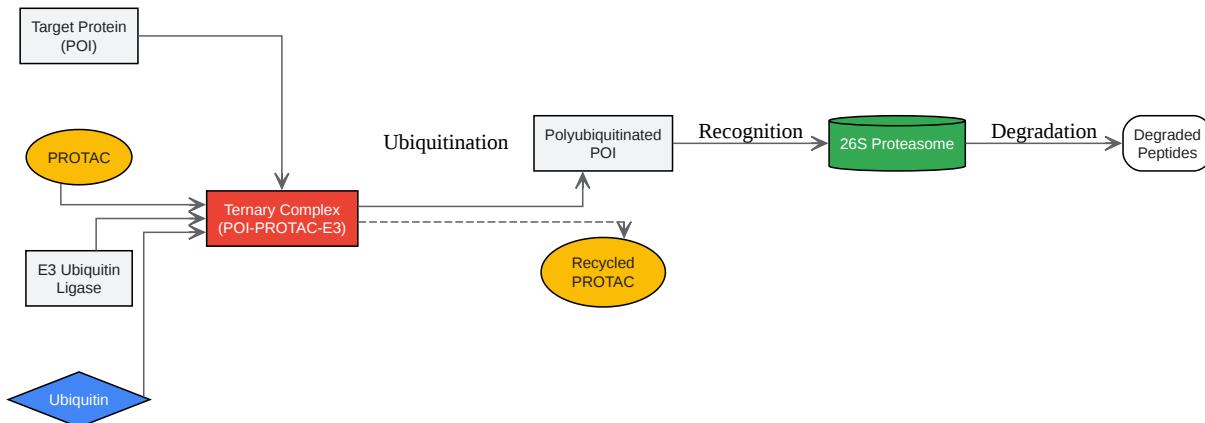
## Role in PROTAC Development

PROTACs are innovative therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. These chimeric molecules are composed of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.

**Thiol-PEG4-amide-NH2** is an exemplary linker for PROTAC synthesis due to its defined length, flexibility, and hydrophilicity conferred by the PEG chain. Its heterobifunctional nature allows for a modular and strategic assembly of the PROTAC molecule.

## PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC molecule facilitates the degradation of a target protein.



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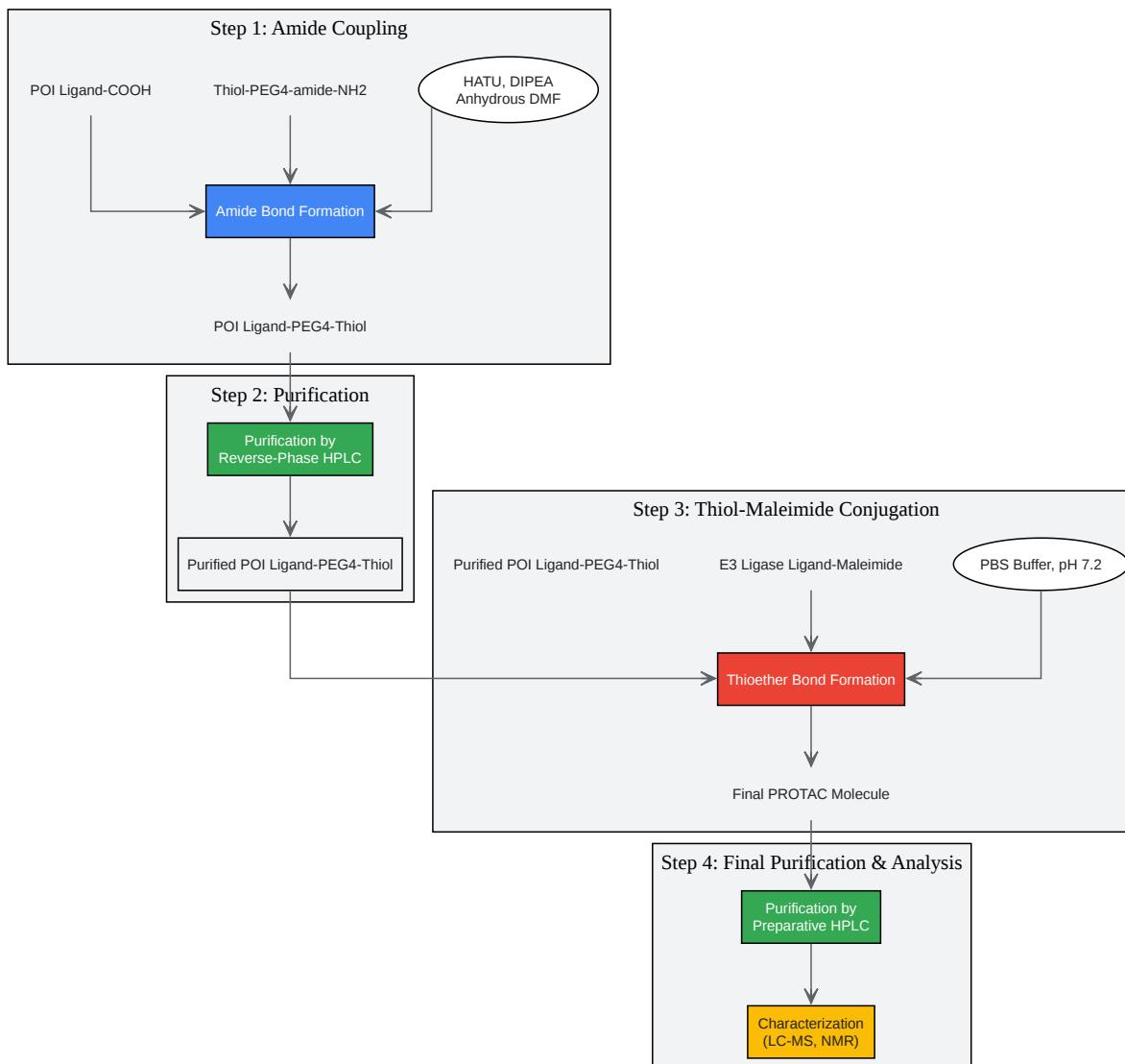
PROTAC-mediated protein degradation pathway.

## Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of a PROTAC utilizing the **Thiol-PEG4-amide-NH<sub>2</sub>** linker.

## Synthesis of a PROTAC using Thiol-PEG4-amide-NH<sub>2</sub>

The synthesis of a PROTAC is a multi-step process. The following protocol outlines a representative workflow for coupling a target protein ligand (with a carboxylic acid handle) and an E3 ligase ligand (with a maleimide handle) using the **Thiol-PEG4-amide-NH<sub>2</sub>** linker.



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Workflow for PROTAC synthesis using **Thiol-PEG4-amide-NH2**.

### Step 1: Amide Coupling of POI Ligand to the Linker

- Reagents and Materials:

- Protein of Interest (POI) Ligand with a terminal carboxylic acid (1.0 eq)
- **Thiol-PEG4-amide-NH2** (1.1 eq)
- HATU (1.2 eq)
- DIPEA (3.0 eq)
- Anhydrous Dimethylformamide (DMF)
- Nitrogen or Argon atmosphere

- Procedure:

1. Dissolve the POI Ligand-COOH in anhydrous DMF under an inert atmosphere.
2. Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
3. Add the **Thiol-PEG4-amide-NH2** to the reaction mixture.
4. Stir the reaction at room temperature overnight.
5. Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
6. Upon completion, the crude product can be purified.

### Step 2: Purification of the Intermediate

- Method:

- Purify the crude product from Step 1 by reverse-phase High-Performance Liquid Chromatography (HPLC) to isolate the POI Ligand-PEG4-Thiol intermediate.

### Step 3: Thiol-Maleimide Conjugation

- Reagents and Materials:
  - Purified POI Ligand-PEG4-Thiol (1.0 eq)
  - E3 Ligase Ligand with a terminal maleimide (1.2 eq)
  - Phosphate-Buffered Saline (PBS), pH 7.2
- Procedure:
  1. Dissolve the purified POI Ligand-PEG4-Thiol in PBS buffer.
  2. Dissolve the E3 Ligase Ligand-Maleimide in a minimal amount of a water-miscible organic solvent (like DMSO) and add it to the solution of the intermediate.
  3. Stir the reaction mixture at room temperature for 2-4 hours.
  4. Monitor the reaction progress by LC-MS.

#### Step 4: Final Purification and Characterization

- Method:
  - Purify the final PROTAC molecule by preparative HPLC.
  - Characterize the purified PROTAC by LC-MS to confirm the molecular weight and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.

## Analytical Characterization

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR is used to confirm the structure of the linker and its conjugates. The characteristic repeating ethylene glycol units of the PEG chain typically show a prominent signal around 3.5 - 3.7 ppm. Protons on the methylene groups adjacent to the thiol and amide functionalities will have distinct chemical shifts, confirming their presence.

### Mass Spectrometry (MS)

- MS techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are essential for verifying the molecular weight of the final PROTAC. The mass spectrum will show a peak corresponding to the calculated molecular weight of the conjugate, confirming successful ligation of all three components.

## Conclusion

**Thiol-PEG4-amide-NH2** is a versatile and valuable tool in modern drug discovery and development. Its well-defined structure, hydrophilic properties, and bifunctional nature make it an ideal linker for the construction of complex therapeutic molecules like PROTACs. The detailed protocols and data presented in this guide are intended to provide researchers and scientists with the necessary information to effectively utilize this linker in their research endeavors, ultimately contributing to the advancement of targeted therapeutics.

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## References

- 1. Thiol-PEG4-amide-NH2 | Benchchem [benchchem.com]
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